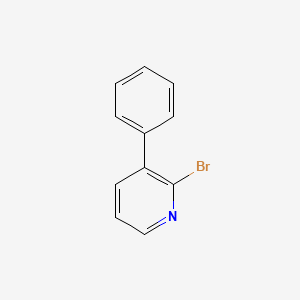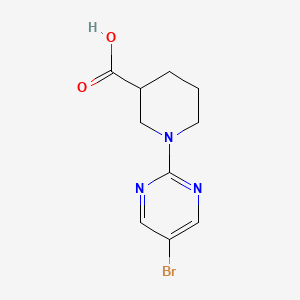
2-Bromo-3-phenylpyridine
説明
2-Bromo-3-phenylpyridine is a chemical compound with the molecular formula C11H8BrN and a molecular weight of 234.1 . It is a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of 2-Bromo-3-phenylpyridine has been reported in various studies. For instance, an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-phenylpyridine has been analyzed in several studies . The InChI code for this compound is 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H .
Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-3-phenylpyridine have been studied in various contexts. For example, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors .
Physical And Chemical Properties Analysis
2-Bromo-3-phenylpyridine has a molecular weight of 234.1 . It is a colorless to yellow liquid or semi-solid or solid . The density of this compound is 1.4±0.1 g/cm3 .
科学的研究の応用
Insecticidal Activity
2-Bromo-3-phenylpyridine: derivatives have been synthesized and evaluated for their insecticidal properties. These compounds have shown high biological activity against various pests, such as Mythimna separata and Aphis craccivora . The presence of the phenylpyridine moiety is crucial for the insecticidal activity, making these derivatives potential candidates for new pesticide development.
Organic Synthesis
In the field of organic synthesis, 2-Bromo-3-phenylpyridine serves as a versatile intermediate. It undergoes Pd(II) catalyzed regioselective ortho arylation , enabling the construction of complex organic molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Material Science
The aromatic heterocyclic structure of 2-Bromo-3-phenylpyridine makes it suitable for the development of functional materials. It can be used in creating organic electronics or sensors due to its electronic properties. The compound’s ability to participate in various chemical reactions allows for the customization of materials for specific applications.
Drug Synthesis
2-Bromo-3-phenylpyridine: plays a role in the synthesis of drug molecules, particularly as a precursor in the construction of p38α mitogen-activated protein kinase inhibitors . These inhibitors are important in the treatment of diseases like rheumatoid arthritis and psoriasis, as well as neurodegenerative diseases.
Catalysis
In catalysis, 2-Bromo-3-phenylpyridine is used in C-H bond activation processes . It is involved in the formation of new carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds. The compound’s reactivity makes it a valuable tool in the development of catalytic methods.
Heterocyclic Chemistry
As a building block in heterocyclic chemistry, 2-Bromo-3-phenylpyridine contributes to the synthesis of various nitrogen-containing heterocycles . These heterocycles are significant in medicinal chemistry, serving as the core structure for many biologically active molecules.
Safety and Hazards
特性
IUPAC Name |
2-bromo-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWPWFSMVGPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376466 | |
| Record name | 2-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpyridine | |
CAS RN |
32864-29-2 | |
| Record name | 2-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromo-3-phenylpyridine react in a strong basic environment like potassium amide in liquid ammonia? Does it lead to the formation of 2,6-diamino-3-phenylpyridine?
A1: While the research doesn't directly study the reactivity of 2-bromo-3-phenylpyridine, it offers valuable insights based on related compounds. The paper indicates that neither 2-amino-6-bromo-3-phenylpyridine nor 6-amino-2-bromo-3-phenylpyridine act as intermediates in forming the 2,6-diamino derivative []. Instead, these bromo compounds, under similar basic conditions, transform into 1,3-dicyano-1-phenylpropene []. Therefore, it is unlikely that 2-bromo-3-phenylpyridine would directly yield 2,6-diamino-3-phenylpyridine under these conditions. Further research focusing specifically on 2-bromo-3-phenylpyridine would be needed to confirm this.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)




![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
